Ferric ammonium oxalate

Description

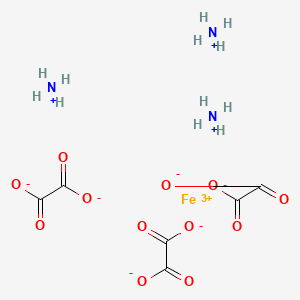

Structure

3D Structure of Parent

Properties

IUPAC Name |

triazanium;iron(3+);oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.Fe.3H3N/c3*3-1(4)2(5)6;;;;/h3*(H,3,4)(H,5,6);;3*1H3/q;;;+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUDBBQFZIMOQJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].[NH4+].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FeN3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15321-61-6 (Parent) | |

| Record name | Ferric ammonium oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014221477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

374.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ferric ammonium oxalate appears as a green crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Used in making blueprints., Hydrate: Bright green solid, soluble in water; Light sensitive; [Merck Index] Green solid; [CAMEO] | |

| Record name | FERRIC AMMONIUM OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3463 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferric ammonium oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5292 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.78 at 68 °F (USCG, 1999) - Denser than water; will sink, Decomposes at 160-170 °C; loses 3 H2O by 100 °C; bright-green, monoclinic, prismatic crystals; Density= 1.78 at 17 °C. Very soluble in water; practically insoluble in alcohol. /Hydrate/ | |

| Record name | FERRIC AMMONIUM OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3463 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FERRIC AMMONIUM OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

2944-67-4; 14221-47-7; 55488-87-4, 14221-47-7, 2944-67-4 | |

| Record name | FERRIC AMMONIUM OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3463 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferric ammonium oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014221477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrate(3-), tris[ethanedioato(2-)-.kappa.O1,.kappa.O2]-, ammonium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedioic acid, ammonium iron(3+) salt (3:3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triammonium trioxalatoferrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triammonium iron(3+) trioxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC AMMONIUM OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9437980SQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERRIC AMMONIUM OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Ferric Ammonium Oxalate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Chemical Properties, Synthesis, and Applications of (NH₄)₃[Fe(C₂O₄)₃]

Abstract

Ferric ammonium (B1175870) oxalate (B1200264), a coordination complex with the chemical formula (NH₄)₃[Fe(C₂O₄)₃], is a compound of significant interest in various scientific and industrial domains. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and diverse applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. The document details its role as a precursor in the synthesis of advanced materials such as iron oxides and metal-organic frameworks (MOFs), its photochemical properties leveraged in classic imaging techniques, and its emerging applications in the biomedical field.

Introduction

Ferric ammonium oxalate, also known as ammonium ferrioxalate (B100866) or triammonium (B15348185) trioxalatoferrate(III), is a green crystalline solid.[1] It is the ammonium salt of the trisoxalatoferrate(III) anion.[2] The compound is notable for its light sensitivity, a property that has been historically significant in the development of photography, particularly in the cyanotype process.[3] In contemporary research, its utility has expanded considerably. It serves as a valuable precursor for the synthesis of various iron-containing compounds, including iron oxides for magnetic applications and coordination polymers.[2] For professionals in drug development and biomedical research, this compound is gaining attention as a versatile starting material for the synthesis of nanoparticles for drug delivery systems and as a potential component in the preparation of contrast agents for diagnostic imaging.[3][4]

Chemical and Physical Properties

This compound is typically available as a trihydrate, (NH₄)₃[Fe(C₂O₄)₃]·3H₂O.[2] It is soluble in water and insoluble in ethanol.[5] The compound is sensitive to light, undergoing a photochemical reaction that results in the reduction of the iron(III) center to iron(II).

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₂FeN₃O₁₂ (anhydrous) | [6] |

| (NH₄)₃[Fe(C₂O₄)₃]·3H₂O (trihydrate) | [2] | |

| Molecular Weight | 374.02 g/mol (anhydrous) | [7] |

| 428.07 g/mol (trihydrate) | [1] | |

| Appearance | Green crystalline solid | [3] |

| Solubility | Soluble in water, insoluble in alcohol | [3] |

| Decomposition Temperature | Decomposes around 100–150 °C | [3] |

| Density | ~1.8 g/cm³ | [3] |

Synthesis and Chemical Reactions

Synthesis of this compound

A common laboratory synthesis of this compound involves the reaction of ferric chloride with ammonium oxalate. An excess of oxalic acid can be used to first form iron(III) oxalate, which then reacts with ammonium hydroxide.

Photochemical Decomposition

Upon exposure to ultraviolet light, the ferrioxalate anion undergoes a photoredox reaction. The iron(III) center is reduced to iron(II), and an oxalate ligand is oxidized to carbon dioxide. This light-sensitive reaction is the fundamental principle behind its use in cyanotype photography and other photochemical processes.

References

- 1. Gadolinium - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 4. Iron Oxide Nanoparticles for Biomedical Applications: A Perspective on Synthesis, Drugs, Antimicrobial Activity, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [a.osmarks.net]

- 6. This compound | C6H12FeN3O12 | CID 26580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Ferric Ammonium Oxalate

Ferric ammonium (B1175870) oxalate (B1200264), also known as ammonium ferrioxalate (B100866) or triammonium (B15348185) trioxalatoferrate(III), is a coordination compound with significant applications in photography, blueprinting, and chemical synthesis.[1][2] This technical guide provides a comprehensive overview of its core physical and chemical properties, tailored for researchers, scientists, and drug development professionals.

Physical Properties

Ferric ammonium oxalate is a green crystalline solid.[1][3][4] It is typically available as a trihydrate. The compound is sensitive to light and should be stored in dark containers to prevent photochemical decomposition.[5][6]

Table 1: Quantitative Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₁₂FeN₃O₁₂ (anhydrous) | [1][7] |

| (NH₄)₃[Fe(C₂O₄)₃]·3H₂O (trihydrate) | [8][9] | |

| Molecular Weight | 374.02 g/mol (anhydrous) | [1] |

| 428.07 g/mol (trihydrate) | [7][8] | |

| Appearance | Green crystalline solid | [2][4] |

| Solubility in Water | Soluble | [2][3] |

| Solubility in Ethanol | Insoluble | [2] |

| Density | ~1.8 g/cm³ | [4] |

| Melting Point | Decomposes | [4] |

| Decomposition Temperature | ~160-170 °C | [6][10] |

Chemical Properties and Reactions

This compound's chemistry is dominated by the iron(III) center and the oxalate ligands. It is involved in significant thermal decomposition and photochemical reactions.

In aqueous solutions, this compound is acidic, with the resulting solutions exhibiting a pH of less than 7.0.[1][11] These solutions contain moderate concentrations of hydrogen ions and will react with bases in a neutralization reaction.[11]

The thermal decomposition of this compound has been a subject of study. The process involves the breakdown of the complex into iron oxides. The decomposition of the trihydrate begins with the loss of water molecules at around 100°C.[6] At higher temperatures (160-170 °C), the complex decomposes further.[6][10] The end-product of the thermal decomposition is typically ferric oxide (Fe₂O₃).[12]

Figure 1. Thermal decomposition pathway of this compound trihydrate.

This compound is highly sensitive to light, a property that is central to its use in blueprinting (cyanotype process).[5] Upon exposure to ultraviolet light, an intramolecular redox reaction occurs. The iron(III) is reduced to iron(II), and the oxalate ligand is oxidized to carbon dioxide.[5][13] This photochemical reaction is the fundamental principle behind its use as a chemical actinometer to measure light flux.

The photolysis mechanism involves a ligand-to-metal charge transfer (LMCT).[13] Ultrafast spectroscopy studies have shown that the intramolecular electron transfer from the oxalate to the iron center occurs on a sub-picosecond timescale.[13][14] This is followed by the dissociation of the oxidized oxalate into carbon dioxide and a carbon dioxide radical anion within approximately 40 picoseconds.[13][14]

Figure 2. Simplified photochemical reaction pathway of the ferrioxalate ion.

Experimental Protocols

A common method for the synthesis of this compound involves the reaction of ferric chloride with ammonium oxalate.[15]

Methodology:

-

Prepare a warm solution of ammonium oxalate by dissolving it in water.

-

Separately, dissolve ferric chloride hexahydrate in a minimal amount of water.

-

Slowly add the ferric chloride solution to the warm ammonium oxalate solution while stirring. A green solution should form.

-

To induce crystallization, the resulting solution can be cooled to 0°C.[16]

-

Alternatively, single crystals can be grown over an extended period through slow evaporation of the solvent.[15]

-

The resulting green crystals are then collected by filtration, washed with cold water, and dried in the dark.

The photochemical properties of this compound are utilized in the cyanotype process to create photographic prints.[5][17]

Methodology:

-

Sensitizer (B1316253) Solution Preparation: Prepare two separate aqueous solutions: one of this compound and another of potassium ferricyanide (B76249).[5] These solutions should be prepared in subdued light.

-

Sensitizing the Paper: Mix the two solutions in equal volumes. This final sensitizer solution is then applied evenly to a sheet of paper with a brush and allowed to dry in the dark.[5]

-

Exposure: Place a negative or an object on the sensitized paper and expose it to a UV light source, such as bright sunlight.[17] The exposed areas will undergo the photochemical reduction of Fe(III) to Fe(II).

-

Development: After exposure, the paper is washed with water. In the exposed areas, the newly formed ferrous ions react with the potassium ferricyanide to form the insoluble, intensely blue pigment known as Prussian blue (ferric ferrocyanide).[5][17] The unexposed this compound and potassium ferricyanide are washed away.

-

Finalizing the Print: The print can be further washed in a dilute acid solution (e.g., hydrochloric or acetic acid) to intensify the blue color and then rinsed with water before being allowed to dry.[5][17]

Figure 3. Experimental workflow for the cyanotype (blueprint) process.

References

- 1. This compound | C6H12FeN3O12 | CID 26580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 14221-47-7 [chemicalbook.com]

- 4. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 5. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 6. Ammonium Ferric Oxalate [drugfuture.com]

- 7. laballey.com [laballey.com]

- 8. edta-chelate.com [edta-chelate.com]

- 9. chemsavers.com [chemsavers.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. The thermal decomposition of oxalates. Part IX. The thermal decomposition of the oxalate complexes of iron - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 13. escholarship.org [escholarship.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. reddit.com [reddit.com]

- 16. Sciencemadness Discussion Board - Ammonium Ferric Oxalate - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. scribd.com [scribd.com]

An In-depth Technical Guide to the Molecular Structure of Ammonium Ferrioxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) ferrioxalate, systematically named ammonium tris(oxalato)ferrate(III), is a coordination complex with the chemical formula (NH₄)₃[Fe(C₂O₄)₃]. It is most commonly found in its trihydrated form, (NH₄)₃[Fe(C₂O₄)₃]·3H₂O. This green crystalline solid is notable for its light sensitivity, a property leveraged in photography and blueprinting. For researchers in materials science and drug development, its significance lies in its role as a precursor to iron oxides and various coordination polymers. A thorough understanding of its molecular structure is paramount for harnessing its properties in these advanced applications.

This technical guide provides a comprehensive overview of the molecular structure of ammonium ferrioxalate, detailing its coordination chemistry, crystallographic data, and spectroscopic characteristics. It also includes a detailed experimental protocol for its synthesis and crystallization, essential for researchers seeking to work with this compound.

Molecular Structure and Coordination

The core of ammonium ferrioxalate's structure is the tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻. In this complex, a central iron(III) ion is coordinated to three bidentate oxalate (B1200264) ligands. Each oxalate ligand binds to the iron atom through two oxygen atoms, resulting in a coordination number of six for the iron center. The resulting geometry is a distorted octahedron. This anionic complex is charge-balanced by three ammonium cations, (NH₄)⁺. In the hydrated form, three molecules of water are also incorporated into the crystal lattice.

Solubility Profile of Ferric Ammonium Oxalate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of ferric ammonium (B1175870) oxalate (B1200264) in two common laboratory solvents: water and ethanol. This document is intended for researchers, scientists, and professionals in the field of drug development and other scientific disciplines where this compound is utilized.

Executive Summary

Ferric ammonium oxalate, a complex salt with the formula (NH₄)₃[Fe(C₂O₄)₃], is a compound of interest in various chemical applications, including blueprinting and the synthesis of iron oxides. Understanding its solubility is critical for its effective use in experimental and industrial settings. This guide consolidates available data on its solubility in water and ethanol, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for its synthesis and thermal decomposition.

Solubility Data

This compound's solubility is significantly dependent on the solvent and its hydration state. The most commonly available form is the trihydrate, (NH₄)₃[Fe(C₂O₄)₃]·3H₂O.

| Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL) |

| Water | Soluble to Very Soluble[1][2][3][4][5] | Data not available in searched literature |

| Ethanol | Insoluble (for the trihydrate form)[1] | Data not available in searched literature |

Note on Solubility in Ethanol: While some sources may indicate solubility in "alcohol," more specific and reliable sources state that the trihydrate form of this compound is insoluble or practically insoluble in ethanol.[1] This discrepancy may arise from differences in the hydration state of the compound being described.

Factors Influencing Solubility

The solubility of this compound in aqueous solutions can be influenced by several factors:

-

Temperature: Generally, the solubility of salts like this compound in water increases with higher temperatures.[6]

-

pH: The stability of the ferric oxalate complex is pH-dependent, which can, in turn, affect its solubility.[6]

-

Presence of other ions: The common ion effect and the presence of other electrolytes in the solution can alter the solubility.[6]

Experimental Protocol: Determination of Solubility

The following is a general method for determining the solubility of a solid inorganic salt like this compound in water as a function of temperature.

Objective: To determine the concentration of a saturated solution of this compound in water at various temperatures.

Materials:

-

This compound trihydrate

-

Distilled or deionized water

-

Erlenmeyer flask

-

Stir plate and magnetic stir bar

-

Water bath with temperature control

-

Calibrated thermometer

-

Syringe with a filter attachment

-

Pre-weighed weighing bottles

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of distilled water in an Erlenmeyer flask.

-

Place the flask in a temperature-controlled water bath set to the desired temperature (e.g., 25 °C).

-

Stir the solution vigorously using a magnetic stirrer to ensure equilibrium is reached. A minimum of 24 hours is recommended to ensure saturation.

-

-

Sample Collection:

-

Once equilibrium is reached, allow the solution to stand undisturbed for a sufficient time to let the excess solid settle.

-

Carefully draw a known volume of the clear supernatant liquid into a syringe fitted with a filter to prevent the transfer of any undissolved solid.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed weighing bottle and record the exact mass of the solution.

-

Place the weighing bottle in a drying oven set to a temperature that will evaporate the water without decomposing the salt (e.g., 80-90 °C).

-

Heat the sample to a constant weight.

-

After cooling to room temperature in a desiccator, reweigh the weighing bottle containing the dry this compound.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the weighing bottle and salt minus the initial weight of the empty weighing bottle.

-

The mass of the water is the initial mass of the solution minus the final mass of the dry salt.

-

Calculate the solubility in grams of solute per 100 g of water.

-

-

Temperature Variation:

-

Repeat the procedure at different temperatures to construct a solubility curve.

-

Synthesis and Decomposition Workflow

This compound can be synthesized and subsequently used as a precursor for iron oxides. The following diagram illustrates this general workflow.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H12FeN3O12 | CID 26580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound Manufacturer, Supplier, Exporter [edta-chelate.com]

- 5. chembk.com [chembk.com]

- 6. solubilityofthings.com [solubilityofthings.com]

In-Depth Technical Guide to Ferric Ammonium Oxalate (CAS No. 14221-47-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ferric Ammonium (B1175870) Oxalate (B1200264), identified by CAS number 14221-47-7. The information is curated for researchers, scientists, and professionals in drug development who may encounter this compound in various research and development contexts, particularly in materials science and analytical chemistry.

Chemical Identification and Properties

Ferric Ammonium Oxalate, also known as ammonium ferrioxalate (B100866) or ammonium tris(oxalato)ferrate(III), is an inorganic coordination compound. It consists of a central iron(III) atom coordinated to three bidentate oxalate ligands, with ammonium ions as counter-ions.[1] It typically crystallizes as a trihydrate.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 14221-47-7[2] |

| Molecular Formula | C₆H₁₂FeN₃O₁₂[2] |

| Molecular Weight | 374.02 g/mol [2] |

| IUPAC Name | triazanium;iron(3+);oxalate |

| Synonyms | Ammonium ferric oxalate, Ammonium ferrioxalate, Ammonium tris(oxalato)ferrate(III), Triammonium trioxalatoferrate[3] |

Physical and Chemical Properties

| Property | Value |

| Appearance | Green or yellow-green crystalline solid.[4] |

| Odor | Odorless to a slight burnt-sugar odor.[5] |

| Solubility | Soluble in water, insoluble in ethanol.[6] |

| Density | 1.78 g/cm³ at 17.5 °C.[4] |

| Decomposition Temperature | Decomposes upon heating.[5] Studies have shown decomposition of the anhydrous form begins around 360°C in a production atmosphere. |

| pH of Aqueous Solution | Acidic.[3] |

| Stability | Sensitive to light; decomposes upon exposure.[6] Stable under recommended storage conditions.[4] |

Synthesis of this compound

This compound can be synthesized through several methods. Below are detailed protocols for two common laboratory-scale preparations.

Synthesis from Ferrous Ammonium Sulfate

This method involves the initial precipitation of ferrous oxalate, followed by oxidation to the ferric complex.

Experimental Protocol:

-

Dissolution of Starting Material: Weigh approximately 200g of Ferrous Ammonium Sulfate and dissolve it in 500mL of distilled water heated to 50-65°C (125-150°F) with constant stirring.[7]

-

Precipitation of Ferrous Oxalate: To the dissolved Ferrous Ammonium Sulfate solution, add 65g of Oxalic Acid. A yellow precipitate of ferrous oxalate will form. Continue stirring for 5 minutes.[7]

-

Washing the Precipitate: Allow the precipitate to settle, then decant the supernatant. Wash the precipitate by adding distilled water, allowing it to settle, and decanting again. Repeat this washing step several times until the pH of the rinse water is 3.0 or higher.[7]

-

Formation of the Ferric Complex:

-

Prepare a solution of 55g of Oxalic Acid in 125mL of water at 50-65°C. Add this solution to the washed ferrous oxalate precipitate and stir.[7]

-

Slowly add approximately 80mL of 3% hydrogen peroxide to the mixture using a burette. The reaction is exothermic and vigorous, so the addition must be done dropwise with continuous stirring.[7]

-

-

Crystallization and Isolation: Cool the resulting green solution in an ice bath to induce crystallization. The green crystals of this compound can then be isolated by filtration, washed with cold water, and dried in a dark place.

Synthesis from Ferric Chloride

This is a more direct method for preparing the ferric complex.

Experimental Protocol:

-

Preparation of Ammonium Oxalate Solution: React Ammonium Hydroxide solution with Oxalic Acid to produce an ammonium oxalate solution. Use a slight excess of oxalic acid.[8]

-

Formation of this compound: To the ammonium oxalate solution, add a solution of Ferric Chloride (FeCl₃). A green solution of this compound will form.[8]

-

Crystallization and Isolation: The complex can be crystallized from the solution by slow evaporation in a dark place over several weeks to obtain well-formed crystals.[8] The crystals are then isolated, washed with a minimal amount of cold water, and dried.

Synthesis Workflow from Ferrous Ammonium Sulfate

Caption: Workflow for the synthesis of this compound.

Applications and Experimental Protocols

While not used in drug development, this compound has significant applications in other scientific fields.

Cyanotype Photography

This compound is a key component in the sensitizer (B1316253) solution for the cyanotype process, a historical photographic printing technique that produces a cyan-blue print.[9]

Experimental Protocol for Cyanotype Sensitizer:

-

Prepare Sensitizer Solution: In a dimly lit room, prepare the following solution:

-

90 parts Distilled Water

-

5 parts this compound

-

4 parts Potassium Ferricyanide

-

1 part Oxalic Acid[10]

-

-

Coating: Coat a porous substrate, such as watercolor paper, with the sensitizer solution using a brush and allow it to dry in the dark.[9]

-

Exposure: Place a negative or an object on the coated surface and expose it to a UV light source (e.g., sunlight).

-

Development and Washing: After exposure, wash the paper with water to remove the unreacted chemicals. The areas exposed to light will have formed insoluble Prussian blue, creating the image.[9][10]

Photochemical Reactions

The light sensitivity of this compound is due to a photochemical reaction where the oxalate ligand transfers an electron to the iron(III) center, reducing it to iron(II) and oxidizing the oxalate to carbon dioxide.[9][11] This property makes it useful in actinometry for quantifying photon flux.

Photochemical Decomposition of Ferrioxalate

Caption: Photochemical reduction of Ferric Oxalate to Ferrous Oxalate.

Safety and Toxicology

This compound is considered hazardous and should be handled with appropriate safety precautions.

Hazard Summary

-

Acute Effects: Harmful if swallowed or in contact with skin.[12] Causes skin and serious eye irritation. Inhalation may cause respiratory tract irritation.[4] Ingestion can lead to a burning sensation, vomiting, and may affect the cardiovascular system and central nervous system.[13]

-

Chronic Effects: Prolonged or repeated exposure may cause damage to the liver and kidneys.[14]

Toxicological Data

| Parameter | Value |

| Oral LD50 (Rat) | No data available |

| Dermal LD50 (Rabbit) | No data available |

| Inhalation LC50 (Rat) | No data available |

Handling and Storage

-

Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection. Avoid creating dust.[12]

-

Storage: Store in a tightly closed, light-resistant container in a dry and well-ventilated place. Keep away from heat and incompatible materials such as strong oxidizing agents and strong acids.[4]

Conclusion

This compound (CAS 14221-47-7) is a versatile inorganic compound with important applications in photography and materials science due to its photochemical properties. While it does not have applications in drug development, an understanding of its synthesis, properties, and handling is valuable for researchers in various scientific disciplines. The provided protocols offer a starting point for the laboratory preparation and use of this compound. As with all chemicals, it should be handled with care, following appropriate safety guidelines.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H12FeN3O12 | CID 26580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. This compound | 14221-47-7 [chemicalbook.com]

- 7. ericneilsenphotography.com [ericneilsenphotography.com]

- 8. reddit.com [reddit.com]

- 9. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 10. Simplifier - Cyanotype Method [simplifier.neocities.org]

- 11. escholarship.org [escholarship.org]

- 12. chemicalbook.com [chemicalbook.com]

- 13. bostick-sullivan.com [bostick-sullivan.com]

- 14. argentix.ca [argentix.ca]

Synonyms for ferric ammonium oxalate in scientific literature

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on ferric ammonium (B1175870) oxalate (B1200264), a versatile iron (III) coordination complex. This document provides a detailed overview of its chemical synonyms, physicochemical properties, and key applications in scientific research and various industries. Detailed experimental protocols for its synthesis and its use in significant chemical processes are provided to facilitate practical application in a laboratory setting.

Nomenclature and Synonyms

Ferric ammonium oxalate is known by a variety of names in scientific literature. A comprehensive list of these synonyms, along with their respective identifiers, is presented in Table 1. This information is crucial for accurate literature searches and unambiguous identification of the compound.

Table 1: Synonyms and Identifiers for this compound

| Name Type | Synonym | Identifier |

| Common Name | This compound | |

| Ammonium Ferric Oxalate[1][2] | ||

| Ammonium Ferrioxalate[1] | ||

| Iron Ammonium Oxalate[3] | ||

| IUPAC Name | Triammonium tris(oxalato)ferrate(III)[1] | |

| triazanium;iron(3+);oxalate[1] | ||

| Systematic Names | Triammonium trioxalatoferrate[1] | |

| Triammonium tris(ethanedioato(2-)-O,O')ferrate(3-)[1] | ||

| Ferrate(3-), tris(oxalato)-, triammonium[1] | ||

| CAS Registry No. | 14221-47-7 (anhydrous)[1] | |

| 13268-42-3 (trihydrate)[4] | ||

| EC Number | 238-090-0[1] | |

| PubChem CID | 26580[1] | |

| UNII | 9437980SQM[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are fundamental to its application in various experimental and industrial processes.

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions |

| Molecular Formula | C₆H₁₂FeN₃O₁₂ (anhydrous)[1] | |

| (NH₄)₃[Fe(C₂O₄)₃]·3H₂O (trihydrate)[5] | ||

| Molecular Weight | 374.02 g/mol (anhydrous)[1] | |

| 428.07 g/mol (trihydrate) | ||

| Appearance | Green crystalline solid[1] | |

| Solubility in Water | Soluble[6] | |

| Solubility in Ethanol | Insoluble[6] | |

| pH of Solution | Acidic (less than 7.0)[1] | |

| Thermal Decomposition | Emits toxic fumes of ammonia (B1221849) upon heating.[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

Objective: To synthesize this compound from the reaction of ferric chloride, ammonium hydroxide (B78521), and oxalic acid.

Materials:

-

Ferric chloride (FeCl₃)

-

Ammonium hydroxide (NH₄OH) solution

-

Oxalic acid (H₂C₂O₄)

-

Distilled water

Procedure:

-

React ammonium hydroxide with oxalic acid to produce ammonium oxalate. Ensure a slight excess of oxalic acid.

-

Add ferric chloride to the ammonium oxalate solution. The solution should turn a distinct green color.

-

The resulting this compound can then be purified by recrystallization.

Actinometry Using Potassium Ferrioxalate (B100866)

Objective: To determine the photon flux of a light source using the potassium ferrioxalate actinometer, a system where the underlying photochemical principles are analogous to those of this compound.

Materials:

-

Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)

-

Sulfuric acid (H₂SO₄), 0.1 N

-

1,10-phenanthroline (B135089) solution

-

Sodium acetate (B1210297) buffer solution

-

Volumetric flasks

-

Pipettes

-

Spectrophotometer

-

Light source to be calibrated

Procedure:

-

Preparation of the Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.1 N sulfuric acid. This solution is light-sensitive and should be prepared in the dark or under red light.

-

Irradiation: Fill a quartz cuvette with the actinometer solution and irradiate it with the light source for a precisely measured time. A non-irradiated solution should be kept in the dark as a reference.

-

Development: After irradiation, take a known volume of the irradiated solution and the non-irradiated reference solution and place them in separate volumetric flasks. To each flask, add the 1,10-phenanthroline solution and the sodium acetate buffer. Dilute to the mark with distilled water.

-

Measurement: Allow the color to develop for at least 30 minutes in the dark. Measure the absorbance of the irradiated sample at 510 nm using the non-irradiated sample as a blank.

-

Calculation: The number of Fe²⁺ ions formed, and thus the photon flux, can be calculated from the absorbance using the known quantum yield for the ferrioxalate actinometer.

Cyanotype Printing Process

Objective: To create a photographic print using the light-sensitive properties of this compound.

Materials:

-

This compound

-

Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])

-

Distilled water

-

Paper or fabric substrate

-

Glass rod or brush for coating

-

Negative or objects to create a photogram

-

UV light source (e.g., sunlight)

Procedure:

-

Sensitizer (B1316253) Preparation: In a dimly lit room, prepare two separate aqueous solutions:

-

Solution A: Dissolve this compound in distilled water.

-

Solution B: Dissolve potassium ferricyanide in distilled water.

-

-

Sensitizer Mixing: Mix equal volumes of Solution A and Solution B. This mixed sensitizer is light-sensitive and should be used shortly after preparation.

-

Coating: Using a glass rod or brush, evenly coat the paper or fabric with the sensitizer solution and allow it to dry in the dark.

-

Exposure: Place the negative or objects on the sensitized surface and expose to a UV light source. The exposed areas will change color, forming a visible image.

-

Development: After exposure, "develop" the print by rinsing it with water. The water washes away the unreacted chemicals, and the characteristic Prussian blue image becomes more intense as it dries.

Signaling Pathways and Experimental Workflows

While this compound is not directly involved in biological signaling pathways, it plays a central role in several chemical reaction pathways and experimental workflows. These can be visualized to understand the logical relationships and transformations involved.

Photochemical Decomposition of Ferrioxalate

The photodecomposition of the ferrioxalate ion is the fundamental process in actinometry and cyanotype printing. Upon absorption of a photon, an intramolecular ligand-to-metal charge transfer (LMCT) occurs, leading to the reduction of iron(III) to iron(II) and the oxidation of an oxalate ligand.

Caption: Photochemical decomposition pathway of the ferrioxalate ion.

Experimental Workflow for Cyanotype Printing

The cyanotype process is a straightforward workflow that utilizes the photochemical properties of this compound to produce a stable Prussian blue image.

Caption: Experimental workflow for the cyanotype printing process.

Fenton-like Reaction Mechanism

Ferric oxalate complexes can participate in Fenton-like reactions, where the photolysis of the complex generates Fe(II) ions, which then react with hydrogen peroxide to produce highly reactive hydroxyl radicals. These radicals are powerful oxidizing agents capable of degrading organic pollutants.

Caption: Mechanism of the photo-Fenton-like reaction involving ferrioxalate.

References

- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. This compound | C6H12FeN3O12 | CID 26580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ferric ammonium citrate - a simple synthesis - Holographyforum.org / holowiki.org [holowiki.org]

- 4. Sciencemadness Discussion Board - Ammonium Ferric Oxalate - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. reddit.com [reddit.com]

- 6. How Ferric Oxalate Works in Kallitype Printing - Allan Chemical Corporation | allanchem.com [allanchem.com]

Thermal Decomposition of Ferric Ammonium Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of ferric ammonium (B1175870) oxalate (B1200264), also known as ammonium ferrioxalate (B100866) or ammonium tris(oxalato)ferrate(III), with its hydrated form being (NH₄)₃[Fe(C₂O₄)₃]·3H₂O. This compound serves as a precursor for the synthesis of various iron oxides, which have significant applications in catalysis, magnetic materials, and drug delivery systems. Understanding its thermal decomposition pathway is crucial for controlling the properties of the resulting materials. This document details the multi-step decomposition process, identifies the intermediate and final products under different atmospheric conditions, and presents quantitative data from thermal analysis studies. Experimental protocols for relevant analytical techniques are also provided to aid in the replication and further investigation of these processes.

Introduction

Ferric ammonium oxalate is a coordination compound featuring an iron(III) center coordinated to three oxalate ligands.[1] Its thermal decomposition is a complex process involving dehydration, the release of gaseous products such as ammonia (B1221849), carbon dioxide, and carbon monoxide, and the reduction of the iron center. The final solid-state product is typically an iron oxide, the specific phase of which is highly dependent on the reaction atmosphere (e.g., oxidative or inert).[2][3] A thorough understanding of the decomposition mechanism, including the temperature ranges for each step and the nature of the evolved gases, is essential for the tailored synthesis of iron-based nanomaterials.

Decomposition Pathway and Products

The thermal decomposition of this compound trihydrate generally proceeds in a stepwise manner. The process can be broadly divided into dehydration, decomposition of the ammonium and oxalate ligands, and the formation of the final iron oxide product.

Decomposition in an Oxidative Atmosphere (e.g., Air)

In the presence of oxygen, the decomposition process is characterized by the following stages:

-

Dehydration: The initial step involves the loss of water of hydration.

-

Ligand Decomposition: Subsequently, the ammonium and oxalate ligands decompose. This stage is complex and involves the evolution of ammonia (NH₃), carbon dioxide (CO₂), and carbon monoxide (CO).

-

Formation of Ferrous Oxalate Intermediate: Studies on the closely related ferric oxalate have shown the formation of a ferrous oxalate (FeC₂O₄) intermediate during decomposition even in an oxidative atmosphere.[3]

-

Oxidation to Hematite (B75146): The final stage involves the oxidation of the intermediate iron species to form hematite (α-Fe₂O₃) as the stable end product. The complete decomposition to α-Fe₂O₃ is reported to occur at temperatures around 275°C.[2]

Decomposition in an Inert Atmosphere (e.g., Nitrogen, Argon)

Under inert conditions, the decomposition pathway is altered, particularly in the final stages:

-

Dehydration and Ligand Decomposition: Similar to the process in air, the initial stages involve the loss of water and the decomposition of the ammonium and oxalate ligands with the release of NH₃, CO₂, and CO.[1]

-

Formation of Ferrous Oxalate Intermediate: Ferrous oxalate is also formed as a key intermediate in an inert atmosphere.[3]

-

Decomposition of Ferrous Oxalate: The subsequent decomposition of ferrous oxalate in an inert environment leads to a mixture of iron oxides and, in some cases, metallic iron. The final products can include wüstite (FeₓO), magnetite (Fe₃O₄), and α-iron (α-Fe).[3]

Quantitative Thermal Analysis Data

The following tables summarize the quantitative data obtained from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of this compound trihydrate. The data is primarily based on the findings reported by Hussein et al. (1995) in the "Journal of Analytical and Applied Pyrolysis".[2]

Table 1: Thermal Decomposition Stages of this compound Trihydrate in Air

| Temperature Range (°C) | Mass Loss (%) | Evolved Species | Solid Residue/Intermediate | Process |

| Ambient - 150 | ~12% | H₂O | (NH₄)₃[Fe(C₂O₄)₃] | Dehydration |

| 150 - 275 | ~68% | NH₃, CO₂, CO, H₂O | FeC₂O₄ (intermediate) | Ligand Decomposition |

| > 275 | - | - | α-Fe₂O₃ | Oxidation |

Table 2: Thermal Decomposition Stages of this compound Trihydrate in an Inert Atmosphere

| Temperature Range (°C) | Mass Loss (%) | Evolved Species | Solid Residue/Intermediate | Process |

| Ambient - 150 | ~12% | H₂O | (NH₄)₃[Fe(C₂O₄)₃] | Dehydration |

| 150 - 300 | ~60% | NH₃, CO₂, CO, H₂O | FeC₂O₄ (intermediate) | Ligand Decomposition |

| > 300 | ~8% | CO | Fe₃O₄, FeO, α-Fe | Intermediate Decomposition |

Experimental Protocols

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature-dependent mass loss and thermal events of this compound.

Instrumentation: A simultaneous TGA/DTA or TGA/DSC instrument.

Methodology:

-

Sample Preparation: A small amount of this compound trihydrate (typically 5-10 mg) is accurately weighed and placed in an alumina (B75360) or platinum crucible.

-

Instrument Setup:

-

Atmosphere: Dry air or high-purity nitrogen/argon is purged through the furnace at a constant flow rate (e.g., 50 mL/min).

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

-

Data Acquisition: The mass of the sample and the differential temperature (or heat flow) are continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve is analyzed to determine the temperature ranges and percentage mass loss for each decomposition step. The DTA curve is used to identify endothermic and exothermic events associated with these steps.

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS)

Objective: To identify the gaseous products evolved during the thermal decomposition.

Instrumentation: A TGA instrument coupled to a mass spectrometer via a heated transfer line.

Methodology:

-

TGA Protocol: The TGA experiment is performed as described in section 4.1.

-

MS Setup: The mass spectrometer is set to monitor a range of mass-to-charge ratios (m/z) corresponding to the expected gaseous products (e.g., m/z 17 for NH₃, 18 for H₂O, 28 for CO, 44 for CO₂).

-

Data Acquisition: The ion current for each selected m/z is recorded as a function of temperature, providing an evolution profile for each gaseous species.

-

Data Correlation: The gas evolution profiles are correlated with the mass loss steps observed in the TGA data to identify the products of each decomposition stage.[4][5]

X-ray Diffraction (XRD) Analysis of Solid Residues

Objective: To identify the crystalline phases of the solid products at different stages of decomposition.

Methodology:

-

Sample Preparation: this compound is heated in a furnace to specific temperatures corresponding to the end of each major decomposition step, as determined by TGA. The heating is performed under either an air or an inert atmosphere.

-

XRD Measurement: The resulting solid residues are ground into a fine powder and analyzed using a powder X-ray diffractometer.

-

Data Analysis: The obtained diffraction patterns are compared with standard diffraction databases (e.g., JCPDS-ICDD) to identify the crystalline phases present in each residue.

Visualization of Decomposition Pathways

The following diagrams illustrate the proposed thermal decomposition pathways of this compound in oxidative and inert atmospheres.

Caption: Decomposition pathway in an oxidative atmosphere.

Caption: Decomposition pathway in an inert atmosphere.

Conclusion

The thermal decomposition of this compound is a multi-step process that is highly sensitive to the surrounding atmosphere. In an oxidative environment, the final product is hematite (α-Fe₂O₃), while in an inert atmosphere, a mixture of lower iron oxides (Fe₃O₄, FeO) and metallic iron can be formed. The process involves a key ferrous oxalate intermediate. A comprehensive understanding of this decomposition behavior, facilitated by techniques such as TGA, DTA, EGA-MS, and XRD, is critical for the controlled synthesis of iron oxide materials with desired phases and properties for various advanced applications.

References

Light Sensitivity and Stability of Ammonium Ferrioxalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) ferrioxalate (B100866), a coordination complex of iron(III), is a compound of significant interest due to its pronounced sensitivity to light and its thermal decomposition characteristics. This technical guide provides a comprehensive overview of the photochemical and thermal stability of ammonium ferrioxalate. It details the mechanisms of its decomposition, presents quantitative data on its stability under various conditions, and outlines experimental protocols for its analysis. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or study light-sensitive compounds and coordination complexes.

Introduction

Ammonium ferrioxalate, with the chemical formula (NH₄)₃[Fe(C₂O₄)₃]·3H₂O, is a green crystalline solid known for its high photosensitivity. This property has led to its historical use in photographic processes such as cyanotype and as a chemical actinometer for measuring light flux. In modern research, particularly in fields like drug development, understanding the stability of such compounds is crucial for formulation, storage, and predicting degradation pathways. This guide delves into the core aspects of ammonium ferrioxalate's stability, focusing on its response to light and heat.

Photochemical Stability and Light Sensitivity

The most prominent characteristic of ammonium ferrioxalate is its decomposition upon exposure to light, particularly in the ultraviolet and blue regions of the spectrum.

Mechanism of Photochemical Decomposition

The photochemical decomposition of ammonium ferrioxalate involves an intramolecular redox reaction. Upon absorption of a photon, the ferric iron(III) center is reduced to ferrous iron(II), while an oxalate (B1200264) ligand is oxidized to carbon dioxide.[1]

The overall reaction can be summarized as:

2 [Fe(C₂O₄)₃]³⁻ + hν → 2 Fe²⁺ + 5 C₂O₄²⁻ + 2 CO₂

This reaction is the basis for its use in actinometry, where the amount of Fe²⁺ produced is proportional to the number of photons absorbed.

Factors Affecting Photochemical Stability

-

Wavelength of Light: The efficiency of the photochemical decomposition is wavelength-dependent. The compound is most sensitive to UV and blue light.

-

pH of the Solution: The stability of ferrioxalate solutions is significantly influenced by pH. The Fe(III)-oxalate complexes exhibit greater stability and photoactivity in the pH range of 2 to 4.[2]

Quantitative Data on Photochemical Decomposition

The efficiency of the photochemical reaction is quantified by the quantum yield (Φ), which is the number of moles of a product formed per mole of photons absorbed.

| Wavelength (nm) | Quantum Yield (Φ) of Fe²⁺ formation | Reference |

| 363.8 | 1.283 ± 0.023 | [3] |

| 406.7 | 1.188 ± 0.012 | [3] |

| 457.9 | 0.845 ± 0.011 | [3] |

| 480 | 0.94 | [1] |

Thermal Stability

Ammonium ferrioxalate also undergoes decomposition upon heating. Understanding its thermal stability is critical for its handling, storage, and application in processes that may involve elevated temperatures.

Thermal Decomposition Pathway

The thermal decomposition of ammonium ferrioxalate trihydrate is a multi-step process. Initially, the water of hydration is lost. As the temperature increases, the complex decomposes, releasing gaseous products including ammonia, carbon monoxide, and carbon dioxide, ultimately yielding iron(III) oxide (Fe₂O₃) as the final solid residue. One study on the thermal decomposition of the trisoxalato-complex of iron with ammonium indicated a complete decomposition to ferric oxide.[1][4] A study on the analogous ammonium trioxalatocobaltate(III) trihydrate suggests a decomposition pathway involving the initial reduction of the metal center and the breakdown of the ammonium oxalate moieties.

Quantitative Data on Thermal Decomposition

| Temperature Range (°C) | Decomposition Stage | Products | Reference |

| Complete decomposition by 275°C | Complete decomposition of the complex | Fe₂O₃, NH₃, CO, CO₂ |

Note: The precise temperature ranges for the dehydration and subsequent decomposition steps can vary depending on factors such as the heating rate and atmosphere.

Experimental Protocols

Synthesis of Ammonium Ferrioxalate

A common method for the synthesis of ammonium ferrioxalate involves the reaction of ferric chloride with ammonium oxalate in an aqueous solution.

Materials:

-

Ferric chloride (FeCl₃)

-

Ammonium oxalate ((NH₄)₂C₂O₄)

-

Ammonium hydroxide (B78521) (NH₄OH)

-

Oxalic acid (H₂C₂O₄)

-

Distilled water

Procedure:

-

Prepare a solution of ammonium oxalate by reacting ammonium hydroxide with oxalic acid.

-

Slowly add a solution of ferric chloride to the ammonium oxalate solution with constant stirring. An excess of oxalic acid may be used.

-

A green precipitate of ammonium ferrioxalate will form.

-

The crude product can be purified by recrystallization from hot water.[1]

Photochemical Stability Assessment (Actinometry)

This protocol outlines the determination of the quantum yield of a photochemical reaction using ferrioxalate actinometry.

Materials:

-

Potassium ferrioxalate solution (typically 0.006 M or 0.15 M in 0.05 M H₂SO₄)

-

1,10-phenanthroline (B135089) solution

-

Buffer solution (e.g., sodium acetate)

-

Light source with a specific wavelength output

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare the potassium ferrioxalate actinometer solution and handle it in a darkroom or under red light.

-

Irradiate a known volume of the actinometer solution in a quartz cuvette for a precisely measured time.

-

After irradiation, take an aliquot of the solution and add the 1,10-phenanthroline and buffer solutions to form the colored Fe²⁺-phenanthroline complex.

-

Measure the absorbance of the complex at its absorption maximum (around 510 nm) using a UV-Vis spectrophotometer.

-

Calculate the concentration of Fe²⁺ formed using the Beer-Lambert law.

-

The photon flux of the light source can be calculated using the known quantum yield of the actinometer at the irradiation wavelength.

-

The photochemical stability of a sample can be assessed by irradiating it under the same conditions and monitoring the degradation of the compound or the formation of photoproducts.

Thermal Stability Assessment (Thermogravimetric Analysis)

This protocol provides a general procedure for analyzing the thermal stability of ammonium ferrioxalate using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Materials:

-

Ammonium ferrioxalate sample

-

TGA-DSC instrument

-

Inert gas (e.g., nitrogen or argon)

-

Oxidative gas (e.g., air) - optional

Procedure:

-

Calibrate the TGA-DSC instrument according to the manufacturer's instructions.

-

Accurately weigh a small amount of the ammonium ferrioxalate sample (typically 5-10 mg) into an appropriate sample pan (e.g., alumina (B75360) or platinum).

-

Place the sample pan in the instrument.

-

Purge the furnace with an inert gas at a constant flow rate.

-

Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss (TGA curve) and the heat flow (DSC curve) as a function of temperature.

-

Analyze the resulting curves to determine the temperatures of dehydration and decomposition, as well as the corresponding mass losses and thermal events (endothermic or exothermic peaks).[5][6]

Visualizations

Photochemical Decomposition Pathway

Caption: Photochemical decomposition pathway of ammonium ferrioxalate.

Experimental Workflow for Stability Assessment

Caption: General experimental workflow for assessing the stability of ammonium ferrioxalate.

Conclusion

Ammonium ferrioxalate is a highly light-sensitive compound that undergoes efficient photochemical decomposition, a property that is well-characterized and utilized in actinometry. Its thermal stability is also a critical parameter, with complete decomposition occurring at elevated temperatures. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these stability characteristics is essential for the proper handling, storage, and application of this and similar coordination complexes. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for such endeavors.

References

- 1. The thermal decomposition of oxalates. Part IX. The thermal decomposition of the oxalate complexes of iron - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ferric ammonium oxalate | C6H12FeN3O12 | CID 26580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

A Comprehensive Technical Guide to the Material Safety Data Sheet for Ferric Ammonium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the safety, handling, and hazardous properties of Ferric Ammonium (B1175870) Oxalate (B1200264). The information is compiled and presented to meet the needs of professionals in scientific research and development, with a focus on clear data presentation and actionable protocols.

Section 1: Chemical Identification

Ferric ammonium oxalate, also known as ammonium ferrioxalate, is a coordination complex of iron in the +3 oxidation state.[1] It is commonly found in its trihydrate form.

| Identifier | Data | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | Ammonium Ferric Oxalate, Ammonium Tris(oxalato)ferrate(III) | [1][3] |

| Molecular Formula | (NH₄)₃Fe(C₂O₄)₃·3H₂O | [4][5] |

| Molecular Weight | 428.07 g/mol | [4][5] |

| CAS Number | 13268-42-3 (Trihydrate) | [3][5] |

| EC Number | 220-952-2 | [6] |

Section 2: Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3][7] The primary hazards are acute toxicity through oral and dermal routes.[5][8]

| GHS Classification | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation |

GHS Label Elements:

-

Hazard Pictograms:

-

Exclamation Mark (!)

-

-

Precautionary Statements (Prevention): P264, P270, P280[6][8]

-

Precautionary Statements (Response): P301+P317, P302+P352, P317, P362+P364[8]

Caption: GHS hazard communication flow for this compound.

Section 3: Physical and Chemical Properties

The compound is a solid at room temperature, presenting as yellowish-green crystals.[2][4] It is sensitive to light.[3]

| Property | Value | Reference |

| Physical State | Solid, Crystals/Granular | [2][4] |

| Color | Yellowish-green | [2][4] |

| Odor | Light burnt-sugar odor | [2][9] |

| Specific Gravity | 1.78 at 20°C | [2] |

| Solubility | Soluble in water | [10] |

| pH | 4 - 5 (50 g/L aqueous solution at 20°C) | [11] |

| Decomposition Temperature | 160°C | [11] |

| Flash Point | Not flammable | [2] |

Section 4: Stability and Reactivity

This compound is stable under recommended storage conditions.[4] However, it should be protected from light, as it is photosensitive.[3]

| Parameter | Description | Reference |

| Chemical Stability | Stable under normal conditions. | [4] |

| Conditions to Avoid | Heat, exposure to light. | [4] |

| Incompatible Materials | Strong oxidizing agents, strong acids. | [3][9] |

| Hazardous Decomposition Products | Upon heating to decomposition, it may produce toxic fumes including ammonia, carbon monoxide, and nitrogen oxides. | [4][12] |

Section 5: Toxicological Information

The primary routes of exposure are ingestion, inhalation, and skin contact.[3] Symptoms of acute exposure can include irritation to the skin, eyes, and respiratory system.[4][9] Ingestion may cause a burning sensation, vomiting, and potential effects on the cardiovascular and central nervous systems.[3][13]

| Exposure Route | Symptoms and Effects | Reference |

| Ingestion | Harmful. May cause burning sensation in the mouth and throat, vomiting, weak pulse, and cardiovascular collapse in severe cases. | [3][13] |

| Dermal | Harmful in contact with skin. Causes skin irritation and can cause burns. | [3][4][9] |

| Inhalation | May cause irritation of the nose, throat, and respiratory system, leading to coughing and wheezing. | [3][9] |

| Eye Contact | Causes serious eye irritation and potential burns. Prolonged contact may lead to a brownish discoloration. | [3][4][9] |

Section 6: Experimental and Safety Protocols

Personal Protective Equipment (PPE) Protocol

A risk assessment should precede the handling of this compound to determine the necessary level of protection. The following protocol outlines minimum PPE requirements.

Caption: Recommended Personal Protective Equipment workflow.

Safe Handling Protocol

-

Training: Ensure all personnel are trained on the hazards and proper handling procedures for this compound before work begins.[9]

-

Ventilation: Handle the material in a well-ventilated area. Use local exhaust ventilation or a fume hood if dust may be generated.[3]

-

Avoid Contact: Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3][9] Avoid contact with skin, eyes, and clothing.[3]

-

Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in areas where the chemical is used or stored.[3][9]

-

Storage: Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated place.[3][4] Store away from incompatible materials like strong acids and oxidizing agents.[3]

First Aid Experimental Protocol

Immediate medical attention is crucial in case of significant exposure.

Caption: Emergency first aid workflow for various exposure routes.

Detailed First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[3][8]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[3][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[3][4]

-

Ingestion: Rinse mouth thoroughly with water. Do not induce vomiting.[8] Never give anything by mouth to an unconscious person. A dilute solution of a soluble calcium salt, such as milk or limewater, may be given. Call a physician or poison control center immediately.[13]

Accidental Release (Spill) Protocol

-

Evacuate: Evacuate non-essential personnel from the spill area.[9]

-

Ventilate: Ensure the area is well-ventilated.

-

Protect: Wear full PPE, including respiratory protection (dust mask or respirator), gloves, goggles, and protective clothing.[3] Do not touch spilled material without appropriate protection.[3]

-

Contain: Prevent the spill from spreading or entering drains.[3][4] Covering with a plastic sheet can help prevent dust from becoming airborne.[3][4]

-

Clean-up: Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[3][4] Avoid generating dust.

-

Decontaminate: Clean the spill area thoroughly with water.[3]

-

Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.[8][9]

Section 7: Fire-Fighting Measures

This compound is not flammable.[2] However, it may be combustible at high temperatures.[3][4]

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Water spray, carbon dioxide (CO₂), dry chemical, or foam are acceptable.[3][4]

-

Specific Hazards: Fire may produce hazardous combustion products, including ammonia, carbon monoxide, and nitrogen oxides.[3][12]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous substances.[3]

Section 8: Disposal Considerations

Disposal of this compound and its containers must be performed in accordance with all applicable federal, state, and local environmental regulations.[8][9] The material should be disposed of at an approved waste disposal plant.[4] Contaminated packaging should be treated as the chemical itself.[8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. bostick-sullivan.com [bostick-sullivan.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. fishersci.nl [fishersci.nl]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. media.laballey.com [media.laballey.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. nj.gov [nj.gov]

- 10. This compound | 14221-47-7 [chemicalbook.com]

- 11. carlroth.com [carlroth.com]

- 12. This compound | C6H12FeN3O12 | CID 26580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Hazards and Toxicity of Ferric Ammonium Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hazards and toxicity associated with ferric ammonium (B1175870) oxalate (B1200264) exposure. It is intended for an audience of researchers, scientists, and drug development professionals who may handle this compound. This document synthesizes available toxicological data, outlines relevant experimental protocols for toxicity testing, and details the molecular mechanisms and signaling pathways involved in oxalate-induced cellular injury. Particular emphasis is placed on the renal and dermal effects of this compound. The guide also highlights the current gaps in the toxicological data for ferric ammonium oxalate.

Chemical Identification and Physical Properties

This compound, also known as ammonium ferrioxalate, is a coordination complex with the chemical formula (NH₄)₃[Fe(C₂O₄)₃]·3H₂O. It typically appears as a green crystalline solid that is soluble in water.

Toxicological Hazards

Exposure to this compound can occur through inhalation, ingestion, and dermal contact, each route presenting distinct toxicological concerns. The toxicity of this compound is attributed to both the ferric iron and, more significantly, the oxalate anion.

Acute Toxicity

This compound is classified as harmful if swallowed or in contact with skin.[1][2]

Table 1: Acute Toxicity Data for this compound

| Route of Exposure | Species | Test | Value | Reference |

| Oral | Rat | LD50 | 500.1 mg/kg | [3] |

| Dermal | Rabbit | LD50 | 1,100 mg/kg (Acute toxicity estimate) | [3] |

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a test population.

Irritation and Sensitization

-

Skin Irritation: this compound is a skin irritant and can cause burns upon contact.[4][5][6] Prolonged or repeated skin contact may lead to dermatitis.

-

Eye Irritation: The compound is a serious eye irritant and can cause burns.[4][5] Prolonged eye contact may result in a brownish discoloration of the eyes.[5][7]

-

Respiratory Irritation: Inhalation of this compound dust can irritate the nose, throat, and respiratory tract, leading to symptoms such as coughing and wheezing.[2][4][5]

-

Sensitization: There is currently no available data on the potential for this compound to cause skin or respiratory sensitization.[7]

Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is a significant lack of data regarding the long-term toxicological effects of this compound.

-

Chronic Toxicity: Prolonged or repeated ingestion or inhalation may affect the liver.[2][7]

-

Carcinogenicity: this compound is not classified as a carcinogen by IARC, NTP, or OSHA.[3][8][9] However, no specific long-term studies have been conducted to evaluate its carcinogenic potential.[5][10]

-

Mutagenicity: There is no data available on the mutagenic potential of this compound.[7]

-

Reproductive Toxicity: There is no data available to evaluate the effects of this compound on reproduction or development.[7][8][11]

Mechanisms of Oxalate Toxicity